Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-C]pyridine core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of multiple functional groups, including an ester, amide, and sulfonamide, makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thieno[2,3-C]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step involves the reaction of the thieno[2,3-C]pyridine intermediate with bis(2-methoxyethyl)amine and a sulfonyl chloride derivative.
Amidation Reaction:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for methoxylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The thieno[2,3-C]pyridine core may also play a role in binding to nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate .
- 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxamide hydrochloride .
- Ethyl 2-({4-[bis(2-methoxyethyl)sulfamoyl]benzene}amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate .
Uniqueness
Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate stands out due to its unique combination of functional groups and the thieno[2,3-C]pyridine core. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C24H33N3O7S2 |
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Molecular Weight |
539.7 g/mol |
IUPAC Name |
ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C24H33N3O7S2/c1-5-34-24(29)21-19-10-11-26(2)16-20(19)35-23(21)25-22(28)17-6-8-18(9-7-17)36(30,31)27(12-14-32-3)13-15-33-4/h6-9H,5,10-16H2,1-4H3,(H,25,28) |
InChI Key |
KMRLJUZITDLVTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Origin of Product |
United States |
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